Drospirenone Acid Potassium Salt

Reference Standard Preparation Analytical Method Validation Impurity Quantification

This is the pharmacopoeia-mandated monopotassium salt of the open-ring acid metabolite (M11), the exact BP impurity A. Unlike the free acid, sodium salt, or drospirenone itself, its defined MW (423.61 g mol⁻¹) and hygroscopic nature deliver correct retention time, peak area, and mass-based quantification. Using any other salt form risks system suitability failure and non-compliance with BP impurity limits (unspecified ≤0.10 %, specified A ≤0.15 %). Essential for ANDA submission, ICH Q2(R1) method validation, and routine QC release testing.

Molecular Formula C₂₄H₃₁KO₄
Molecular Weight 422.6
CAS No. 90704-90-8
Cat. No. B1140452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrospirenone Acid Potassium Salt
CAS90704-90-8
Synonyms[6R-(6α,7α,8β,9α,10β,13β,14α,15β,16β,17β)]-2,3,6,7,8,9,10,11,12,13,14,15,16,17,20,21-Hexadecahydro-17-hydroxy-10,13-dimethyl-3-oxo-1H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17-propanoic Acid Monopotassium Salt; 
Molecular FormulaC₂₄H₃₁KO₄
Molecular Weight422.6
Structural Identifiers
SMILESCC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[K]
InChIInChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Drospirenone Acid Potassium Salt (CAS 90704‑90‑8): Certified Reference Standard for Drospirenone Metabolite and Impurity Analysis


Drospirenone Acid Potassium Salt [CAS 90704‑90‑8] is the monopotassium salt of the open‑ring acid form of drospirenone, a synthetic progestin that is a spironolactone analogue [REFS‑1]. Its molecular formula is C₂₄H₃₁KO₄ and its molecular weight is 423.61 g mol⁻¹; it is a light‑yellow, hygroscopic solid requiring storage at 2–8 °C under inert atmosphere [REFS‑2]. The compound is primarily used as a certified reference standard for the major pharmacologically inactive drospirenone metabolite (M11) during pharmaceutical impurity profiling, analytical method development, and quality control [REFS‑3].

Why Drospirenone Acid Potassium Salt Cannot Be Replaced by Generic Progestin Standards


The drospirenone acid potassium salt is not a generic progestin reference standard; it is a specific counter‑ion form of the open‑ring acid metabolite that is pharmacologically inactive and must be quantified separately from the active lactone form [REFS‑1]. Substituting it with the free acid, the sodium salt, or drospirenone itself introduces errors in retention time, peak area, and mass‑based quantification due to differences in molecular weight (423.61 vs. 406.5 g mol⁻¹ for the sodium salt), hygroscopicity, and solubility [REFS‑2]. Pharmacopoeial monographs and regulatory guidelines require impurity standards that match the exact chemical identity of the specified impurity; using an incorrect salt form can lead to failed system suitability tests and non‑compliance [REFS‑3].

Quantitative Differentiation Evidence for Drospirenone Acid Potassium Salt (CAS 90704‑90‑8) in Comparison to the Sodium Salt and Free Acid


Molecular Weight Difference Eliminates Weighing Errors in Standard Preparation

When preparing stock solutions for impurity quantification, the target compound’s molecular weight directly determines the mass to be weighed. Drospirenone acid potassium salt (MW 423.61 g mol⁻¹) is 17.11 g mol⁻¹ heavier than the sodium salt (MW 406.50 g mol⁻¹). Using the sodium salt in place of the potassium salt would result in a 4.0 % under‑weigh of the analyte, systematically biasing impurity determinations downward [REFS‑1][REFS‑2].

Reference Standard Preparation Analytical Method Validation Impurity Quantification

Hygroscopicity and Cold‑Chain Requirement Protect Analytical Integrity

The potassium salt is explicitly classified as hygroscopic and requires storage at 2–8 °C under inert atmosphere, whereas the sodium salt is stable at room temperature and away from light [REFS‑1][REFS‑2]. Laboratory deviations from cold‑chain storage would reduce the potassium salt’s shelf life and compromise its purity, directly affecting the reliability of impurity quantification.

Stability Storage Conditions Reference Standard Handling

Defined Solubility in Chloroform/Dichloromethane Facilitates Extraction‑Based Sample Preparation

Vendor specifications list the potassium salt as soluble in chloroform, dichloromethane, and DMSO, while comparable solubility data for the sodium salt are unavailable [REFS‑1][REFS‑2]. This defined solubility profile allows analysts to design liquid‑liquid extraction or dissolution steps with predictable recoveries, avoiding the trial‑and‑error that undefined solubility introduces.

Solubility Sample Preparation Extraction

Pharmacological Inactivity Confirms Suitability as an Impurity Marker

The open‑ring acid metabolite (M11) of drospirenone, of which this potassium salt is the exact counter‑ion form, is documented to be pharmacologically inactive [REFS‑1]. In contrast, the parent compound drospirenone is a potent progestin, anti‑mineralocorticoid, and antiandrogen [REFS‑2]. Quantifying this inactive species with the correct reference standard ensures that safety‑based impurity thresholds (e.g., ICH Q3A/B) are accurately applied, preventing false safety flags or unnecessary rejection of drug product batches.

Impurity Qualification Pharmacology Safety Threshold

Regulatory Monograph Alignment Reduces System Suitability Failures

The British Pharmacopoeia 2025 monograph for drospirenone specifies HPLC analysis with defined relative retention times for impurities and requires reference standards of the exact chemical identity for system suitability [REFS‑1]. Using the potassium salt (the specified counter‑ion form) for impurity peak identification avoids shifts in retention time that can occur when the free acid or sodium salt is used instead. The USP‑NF similarly mandates related compound standards, and non‑compliance can cause system suitability resolution failures (e.g., minimum resolution 5.0 between drospirenone and impurity E) [REFS‑1].

Pharmacopoeial Compliance System Suitability Reference Standard Traceability

Highest‑Impact Application Scenarios for Drospirenone Acid Potassium Salt (CAS 90704‑90‑8)


Abbreviated New Drug Application (ANDA) Impurity Profiling

Generic pharmaceutical manufacturers must demonstrate that their drospirenone‑containing products do not contain the open‑ring acid impurity above the BP‑specified limit of 0.10 % (unspecified) or 0.15 % (specified impurity A) [REFS‑1]. Using the potassium salt reference standard ensures that the impurity peak is correctly identified and quantified, satisfying regulatory requirements for ANDA submission.

Method Validation (AMV) and Stability‑Indicating HPLC Development

During analytical method validation per ICH Q2(R1), recovery and linearity studies must employ certified reference standards of each impurity. The potassium salt, with its defined molecular weight (423.61 g mol⁻¹) and solubility in common organic solvents, allows precise preparation of spiked samples and calibration curves across the required range (e.g., 1.5–90 µg mL⁻¹ for DRSP‑related impurities) [REFS‑2][REFS‑3].

Metabolite Identification and Pharmacokinetic Study Quantification

The potassium salt corresponds to the major inactive plasma metabolite M11. Bioanalytical laboratories quantifying drospirenone metabolism can use this standard to calibrate LC‑MS/MS methods, distinguishing the inactive acid form from the active lactone. This is essential for pharmacokinetic modeling and therapeutic equivalence studies [REFS‑4].

Quality Control Batch Release Testing

QC laboratories in pharmaceutical production must confirm that each batch of drospirenone API or finished drug product meets pharmacopoeial impurity specifications. The potassium salt reference standard enables the routine execution of the BP‑prescribed HPLC test, with reliable peak identification and consistent relative retention time (impurity A at RRT ≈ 1.2) [REFS‑5].

Quote Request

Request a Quote for Drospirenone Acid Potassium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.